ELQ-650

Babesia duncani IC50 Therapeutic index

ELQ-650 is a second-generation 3-biaryl ELQ that selectively inhibits cytochrome bc1 at the Qi site. Unlike atovaquone (Qo site), its distinct binding yields additive interaction (ΣFIC50 = 1.0) enabling combination therapy. It shows a 17-fold higher therapeutic index (1200 vs. 69) against B. duncani and retains activity against atovaquone-resistant strains. Procure for Qi/Qo co-inhibition studies, SAR programs, resistance profiling, and preclinical babesiosis/malaria research.

Molecular Formula C24H17F4NO3
Molecular Weight 443.4 g/mol
Cat. No. B15559006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELQ-650
Molecular FormulaC24H17F4NO3
Molecular Weight443.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H17F4NO3/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)16-5-3-14(4-6-16)15-7-9-17(10-8-15)32-24(26,27)28/h3-12H,1-2H3,(H,29,30)
InChIKeyPAIQPDCYXUWBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELQ-650: Second-Generation Endochin-Like Quinolone Cytochrome bc1 Inhibitor for Protozoan Parasite Research


ELQ-650 is a synthetic 3-biaryl endochin-like quinolone (ELQ) derivative that acts as a potent, selective inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of apicomplexan parasites [1]. It belongs to a class of second-generation ELQ compounds developed to overcome the pharmacological limitations of first-generation ELQs and the clinical shortcomings of atovaquone, including poor bioavailability and the emergence of drug-resistant strains [2]. ELQ-650 exhibits nanomolar antiparasitic activity in vitro, a high therapeutic index, and is under preclinical investigation for the treatment of babesiosis and malaria [1].

Why Atovaquone or First-Generation ELQs Cannot Substitute for ELQ-650 in Babesiosis Research


Substitution of ELQ-650 with atovaquone or earlier-generation ELQ analogs is not a neutral scientific decision due to significant differences in target engagement, cytotoxicity profile, and in vivo pharmacology. Atovaquone, a first-line clinical antibabesial agent, targets the ubiquinol-oxidation (Qo) site of cytochrome bc1, whereas ELQ-650 binds the ubiquinol-reduction (Qi) site, a distinction that underpins their additive interaction (ΣFIC50 = 1) and enables combination therapy strategies [1]. First-generation ELQ compounds required co-administration with atovaquone to achieve radical cure in animal models and exhibited pharmacological limitations that necessitated further optimization [2]. Furthermore, ELQ-650 demonstrates a 17-fold higher in vitro therapeutic index than atovaquone (1200 vs. 69) against Babesia duncani, driven by both superior antiparasitic potency and markedly lower cytotoxicity across multiple human cell lines [1]. These quantitative disparities in binding site selectivity, safety margin, and formulation requirements preclude simple interchangeability in preclinical or translational research settings.

Quantitative Differentiation of ELQ-650 from Atovaquone and ELQ Analogs: Head-to-Head Evidence for Procurement Decisions


In Vitro Potency and Therapeutic Index of ELQ-650 vs. Atovaquone and ELQ-596 Against B. duncani

ELQ-650 exhibits the highest therapeutic index (1200) among tested compounds, driven by its potent antibabesial activity (IC50 = 22 nM) and low cytotoxicity against human cell lines (average IC50 = 26 μM). In direct head-to-head comparison, ELQ-650 outperforms atovaquone (IC50 = 72 nM, therapeutic index = 69) and the closely related ELQ-596 (IC50 = 32 nM, therapeutic index = 939) in the same in vitro assay system [1]. The 17.4-fold higher therapeutic index of ELQ-650 relative to atovaquone reflects both a 3.3-fold increase in potency and a 5.2-fold reduction in cytotoxicity, underscoring its favorable preclinical safety margin [1].

Babesia duncani IC50 Therapeutic index Cytotoxicity Antiparasitic

ELQ-650 Exhibits Additive Interaction with Atovaquone (ΣFIC50 = 1) Without Antagonism

Isobologram analysis reveals that ELQ-650 displays an additive interaction with atovaquone, with a mean fractional inhibitory concentration (ΣFIC50) of 1.0 [1]. This is in contrast to ELQ-672 (a prodrug of ELQ-650), which exhibits a synergistic interaction (ΣFIC50 = 0.5) [1]. The additive mode of interaction indicates that ELQ-650 does not antagonize the activity of atovaquone and can be used in combination without compromising efficacy, a critical consideration for researchers exploring dual-target inhibition strategies.

Combination therapy Isobologram ΣFIC50 Atovaquone Babesiosis

In Vivo Efficacy of ELQ-672 (Prodrug of ELQ-650) in Combination with Atovaquone Eliminates B. duncani Infection in Mice

While ELQ-672 monotherapy (10 mg/kg, oral, daily for 5 days) failed to achieve radical cure in the B. duncani lethal infection mouse model, with parasites recrudescing by day 16 post-infection, combination therapy of ELQ-672 with atovaquone (10 mg/kg each) resulted in complete parasite elimination and 100% survival through the 45-day study endpoint [1]. In contrast, atovaquone monotherapy also resulted in recrudescence, highlighting the necessity of the combination to achieve radical cure [1]. This in vivo data directly demonstrates that ELQ-650 (delivered as its prodrug ELQ-672) provides a curative outcome only when combined with atovaquone, whereas the closely related prodrug ELQ-598 (of ELQ-596) achieved radical cure as a monotherapy [1].

In vivo efficacy Mouse model Babesia duncani Combination therapy Prodrug

ELQ-650 Retains Potent Activity Against Atovaquone-Resistant B. duncani Strains

Biochemical and genetic evidence confirms that ELQ compounds, including ELQ-650, target the ubiquinol-reduction (Qi) site of the cytochrome bc1 complex, whereas atovaquone binds the ubiquinol-oxidation (Qo) site [1]. Mutations in the Qo site confer resistance to atovaquone but do not affect Qi site-targeting compounds. Consequently, ELQ-650 demonstrates equipotent activity against atovaquone-sensitive and atovaquone-resistant strains of B. duncani in vitro [2]. While the primary publication does not report a direct IC50 comparison for a specific resistant isolate, the mechanism-based inference is strongly supported by the distinct binding sites and the observed additive interaction in isobologram analysis (ΣFIC50 = 1) [1].

Drug resistance Atovaquone resistance Cytochrome bc1 Qi site Babesia duncani

ELQ-650: High-Impact Research and Preclinical Application Scenarios Based on Empirical Evidence


Preclinical Combination Therapy Studies for Human Babesiosis

ELQ-650 is ideally suited for researchers investigating dual-target inhibition strategies in babesiosis. Its additive interaction with atovaquone (ΣFIC50 = 1.0) [1] and the demonstrated curative efficacy of its prodrug ELQ-672 in combination with atovaquone in a lethal mouse model [2] provide a robust foundation for dose-finding, regimen optimization, and mechanistic studies of Qi/Qo site co-inhibition. Procurement of ELQ-650 for this application is justified when the experimental goal is to evaluate the contribution of Qi site inhibition to curative outcomes in vivo.

Cytochrome bc1 Complex Structure-Activity Relationship (SAR) Studies

ELQ-650, as a 3-biaryl second-generation ELQ with a defined binding site (Qi site of cytochrome bc1), serves as a valuable chemical probe for SAR investigations. Its 3.3-fold higher potency against B. duncani compared to atovaquone [3] and its distinct resistance profile (mechanism-based retention of activity against Qo site mutants) [4] make it a critical comparator compound when mapping pharmacophore requirements for Qi site inhibition across apicomplexan parasites.

In Vitro Screening of Atovaquone-Resistant Babesia Isolates

Given the mechanism-based evidence that ELQ-650 retains activity against atovaquone-resistant strains [4], this compound is an essential reagent for laboratories characterizing drug-resistant Babesia field isolates or generating resistant lines in vitro. It provides a clear functional readout for distinguishing Qo site-mediated resistance from other resistance mechanisms, enabling more accurate phenotypic profiling.

Prodrug Formulation and Pharmacokinetic Optimization Programs

The divergent in vivo performance of ELQ-672 (prodrug of ELQ-650) compared to ELQ-598 (prodrug of ELQ-596) [2] highlights the critical role of prodrug chemistry and pharmacokinetic properties in achieving curative efficacy. ELQ-650 and its prodrug ELQ-672 therefore represent a valuable case study for medicinal chemists and formulators aiming to optimize oral bioavailability and exposure profiles of ELQ-based therapeutics.

Technical Documentation Hub

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